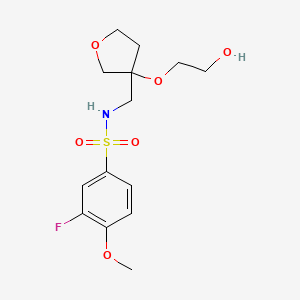![molecular formula C6H6BrClN4 B2685484 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide CAS No. 2567504-40-7](/img/structure/B2685484.png)
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide can be achieved through several methods. One common approach involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This method is known for its mild reaction conditions and high yield. Another method involves the desulfurization followed by cyclization of thiosemicarbazides derived from 2-hydrazinylpyrazine and isothiocyanate . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with amines to form substituted derivatives . Oxidation reactions can lead to the formation of corresponding oxides, while reduction reactions can yield amine derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of potential therapeutic agents . Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibition and receptor antagonism . In biology, it is used in studies related to cell signaling and molecular interactions . Additionally, it has applications in material science, where it is used in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in various physiological processes . The pathways involved in its mechanism of action include signal transduction and gene expression regulation .
Comparison with Similar Compounds
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide can be compared with other similar compounds, such as 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine and [1,2,4]triazolo[4,3-a]quinoxaline . These compounds share similar structural features but differ in their specific chemical properties and biological activities . [1,2,4]Triazolo[4,3-a]quinoxaline, on the other hand, has been studied for its antiviral and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.BrH/c7-4-2-1-3-5-9-10-6(8)11(4)5;/h1-3H,(H2,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYGMSHGVIXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)
![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)
![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)
